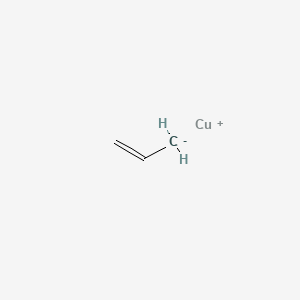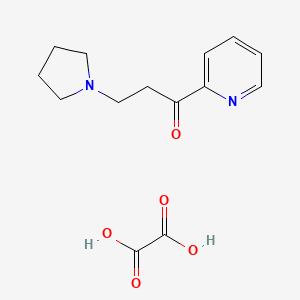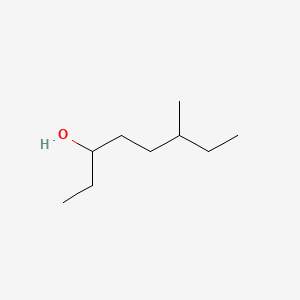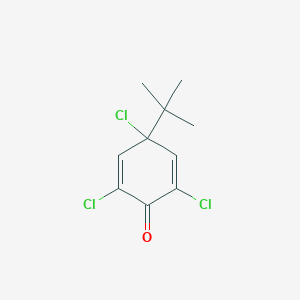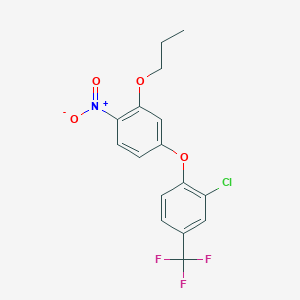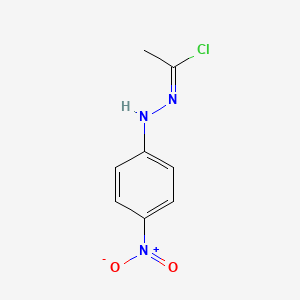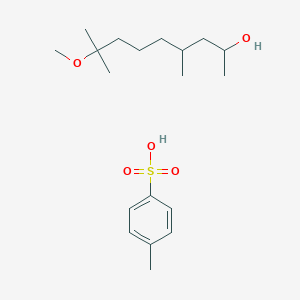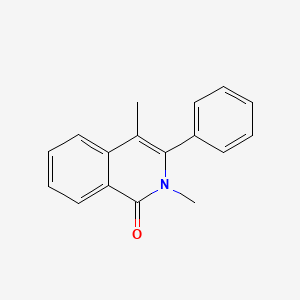
1(2H)-Isoquinolinone, 2,4-dimethyl-3-phenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1(2H)-Isoquinolinone, 2,4-dimethyl-3-phenyl- is an organic compound belonging to the isoquinolinone family. Isoquinolinones are known for their diverse biological activities and are often studied for their potential therapeutic applications. The compound’s structure consists of an isoquinolinone core with two methyl groups at positions 2 and 4, and a phenyl group at position 3.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1(2H)-Isoquinolinone, 2,4-dimethyl-3-phenyl- typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Pictet-Spengler reaction, where a β-phenylethylamine derivative reacts with an aldehyde or ketone in the presence of an acid catalyst to form the isoquinolinone core.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, yield, and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
1(2H)-Isoquinolinone, 2,4-dimethyl-3-phenyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the isoquinolinone to its corresponding isoquinoline.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinone derivatives, while reduction can produce isoquinoline derivatives.
Aplicaciones Científicas De Investigación
1(2H)-Isoquinolinone, 2,4-dimethyl-3-phenyl- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1(2H)-Isoquinolinone, 2,4-dimethyl-3-phenyl- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
1(2H)-Isoquinolinone, 3-phenyl-: Lacks the methyl groups at positions 2 and 4.
1(2H)-Isoquinolinone, 2-methyl-3-phenyl-: Has a single methyl group at position 2.
1(2H)-Isoquinolinone, 4-methyl-3-phenyl-: Has a single methyl group at position 4.
Uniqueness
1(2H)-Isoquinolinone, 2,4-dimethyl-3-phenyl- is unique due to the presence of two methyl groups at positions 2 and 4, which can influence its chemical reactivity and biological activity. This structural feature may enhance its stability, solubility, and interaction with molecular targets compared to similar compounds.
Propiedades
Número CAS |
51089-64-6 |
|---|---|
Fórmula molecular |
C17H15NO |
Peso molecular |
249.31 g/mol |
Nombre IUPAC |
2,4-dimethyl-3-phenylisoquinolin-1-one |
InChI |
InChI=1S/C17H15NO/c1-12-14-10-6-7-11-15(14)17(19)18(2)16(12)13-8-4-3-5-9-13/h3-11H,1-2H3 |
Clave InChI |
ZZQPZPATVZEOGK-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(N(C(=O)C2=CC=CC=C12)C)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


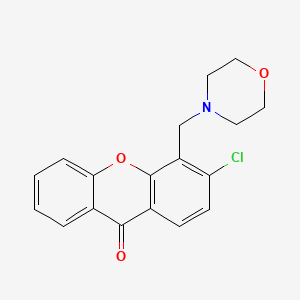

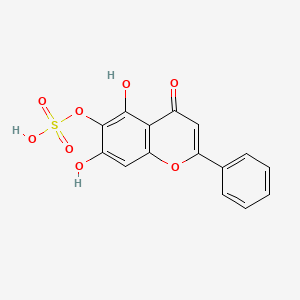
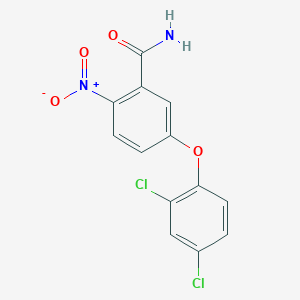
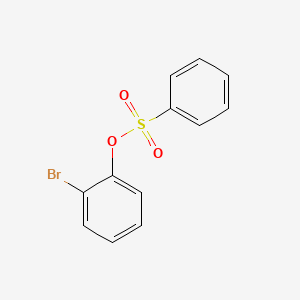
![methyl 2-[(1R)-2-oxocyclopentyl]acetate](/img/structure/B14662373.png)
